molecular formula C15H16BrNO B3171288 5-Bromo-2-(3-isopropylphenoxy)aniline CAS No. 946665-10-7

5-Bromo-2-(3-isopropylphenoxy)aniline

Cat. No.: B3171288
CAS No.: 946665-10-7
M. Wt: 306.2 g/mol
InChI Key: ZYNJAZNMMQCRHX-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-isopropylphenoxy)aniline is an organic compound with the molecular formula C15H16BrNO and a molecular weight of 306.21 g/mol . It is supplied as a pharmaceutical intermediate intended solely for research and development purposes in a laboratory setting. In medicinal chemistry, the incorporation of complex aniline derivatives is a common strategy in the development of new chemical entities . Heterocyclic compounds and their precursors are of significant importance, with over 85% of all FDA-approved drugs containing heterocyclic motifs . The structural features of this compound—including the bromo substituent, the aniline group, and the isopropylphenoxy moiety—make it a versatile building block for further synthetic modification. These modifications are crucial in drug discovery campaigns aimed at optimizing the physicochemical properties, binding affinity, and biological activity of lead compounds . Researchers can utilize this intermediate in the synthesis of more complex molecules for screening against various biological targets. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-bromo-2-(3-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(16)9-14(15)17/h3-10H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNJAZNMMQCRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-isopropylphenoxy)aniline typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(3-isopropylphenoxy)aniline are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-isopropylphenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₅H₁₆BrNO
Molecular Weight : 306.21 g/mol
CAS Number : 946665-10-7
MDL Number : MFCD08687010

The compound features a bromine substituent, which enhances its reactivity, making it a valuable candidate for further chemical modifications and biological studies.

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Similar compounds have been explored for their ability to inhibit cancer cell proliferation. For example, studies on structurally related anilines suggest that the introduction of bromine and alkyl groups can enhance cytotoxicity against various cancer cell lines .
    • Enzyme Inhibition : The compound may serve as a lead structure for developing enzyme inhibitors. Its phenoxy group can interact with active sites of enzymes, potentially leading to therapeutic applications in disease management .
  • Proteomics
    • 5-Bromo-2-(3-isopropylphenoxy)aniline is utilized in proteomics research to study protein interactions and functions. It aids in the identification of protein targets through affinity labeling techniques, facilitating the understanding of complex biological processes .
  • Material Science
    • The compound can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength. Its reactivity allows for functionalization that can tailor materials for specific applications .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Applications
5-Bromo-2-(3-isopropylphenoxy)anilineBromine substituent on anilineAnticancer research, enzyme inhibition
5-Bromo-2-(5-isopropyl-2-methylphenoxy)anilineSimilar structure with methyl groupPotential enzyme interactions
5-Methyl-2-(3-isopropylphenoxy)anilineMethyl group instead of bromineVarying pharmacological profiles

Case Studies

  • Anticancer Research
    • A study investigating the cytotoxic effects of brominated anilines demonstrated that compounds similar to 5-Bromo-2-(3-isopropylphenoxy)aniline exhibited significant inhibition of tumor growth in vitro. The presence of the bromine atom was linked to enhanced binding affinity to cancer cell receptors .
  • Proteomics Applications
    • In proteomics, this compound has been used as a probe to label specific proteins involved in signaling pathways. Researchers reported successful identification of target proteins in cell lysates, providing insights into cellular mechanisms affected by various treatments .
  • Material Enhancement
    • Research showed that incorporating 5-Bromo-2-(3-isopropylphenoxy)aniline into polymer composites improved their thermal properties significantly, making them suitable for high-temperature applications in electronics and aerospace industries .

Mechanism of Action

The exact mechanism of action for 5-Bromo-2-(3-isopropylphenoxy)aniline is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

  • 5-Bromo-2-(4-fluorophenoxy)aniline (): The para-fluorine atom on the phenoxy ring is an EWG, reducing electron density at the aniline nitrogen. This decreases basicity and may slow electrophilic substitution reactions .
  • 5-Bromo-2-(trifluoromethyl)aniline (): The trifluoromethyl group (-CF₃) is a strong EWG, significantly lowering the pKa of the amine (predicted pKa ≈ 0.39) and enhancing lipophilicity (LogP: 3.8) .

Electron-Donating Groups (EDGs)

  • 5-Bromo-2-(3-ethoxyphenoxy)aniline (): The ethoxy group (-OCH₂CH₃) donates electrons via resonance, increasing amine basicity and reactivity in coupling reactions. Its LogP (3.8) is comparable to the target compound .
  • 5-Bromo-2-(3-isopropylphenoxy)aniline: The isopropyl group (-CH(CH₃)₂) provides steric bulk and weak EDG effects, balancing solubility and reactivity.

Steric Effects

  • 5-Bromo-2-{(triisopropylsilyl)ethynyl}aniline (): The triisopropylsilyl group introduces extreme steric hindrance, limiting accessibility for further reactions. This contrasts with the smaller isopropylphenoxy group in the target compound .
  • 5-Bromo-4-iodo-2-methylaniline (): The methyl group at the ortho position creates moderate steric effects, as seen in its crystal structure, which influences packing and stability .

Physical Properties

Compound Molecular Weight Boiling Point (°C) Melting Point (°C) LogP Safety Profile
5-Bromo-2-(3-isopropylphenoxy)aniline* 308.17 (est.) N/A N/A ~3.8 Likely irritant (Xi)
5-Bromo-2-(4-fluorophenoxy)aniline 282.11 N/A N/A 3.5 Irritant (Xi)
5-Bromo-2-(trifluoromethyl)aniline 240.02 84–86 (5 Torr) N/A 3.8 Store inert, dark
2-Bromo-5-(trifluoromethyl)aniline 240.02 N/A N/A 3.8 Irritant (Xi)

*Estimated based on structural analogs.

Biological Activity

5-Bromo-2-(3-isopropylphenoxy)aniline is a chemical compound with the molecular formula C₁₅H₁₆BrNO and a molecular weight of 306.21 g/mol. It possesses unique structural features, particularly the isopropyl group, which may influence its biological activity and chemical reactivity. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Property Details
Molecular Formula C₁₅H₁₆BrNO
Molecular Weight 306.21 g/mol
CAS Number 946665-10-7
IUPAC Name 5-bromo-2-(3-propan-2-ylphenoxy)aniline

The precise mechanism of action for 5-Bromo-2-(3-isopropylphenoxy)aniline is not thoroughly documented. However, compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, influencing various biological pathways. The presence of the bromine atom and the isopropyl group may enhance its affinity for certain biological targets, potentially leading to significant pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds structurally related to 5-Bromo-2-(3-isopropylphenoxy)aniline. For instance, derivatives based on similar scaffolds have shown promising results in inhibiting tumor growth in various cancer cell lines. Notably, some compounds demonstrated significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.

  • In Vitro Studies : Research indicates that certain derivatives exhibit strong antiproliferative activities against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 7.17 µM to 19.53 µM .
  • Mechanistic Insights : The anticancer activity may be attributed to the disruption of signaling pathways involved in cell proliferation and survival, although specific pathways for 5-Bromo-2-(3-isopropylphenoxy)aniline remain to be elucidated .

Other Biological Activities

Beyond anticancer effects, there is emerging interest in the compound's potential roles in other therapeutic areas:

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies exploring the biological activity of related compounds:

  • Case Study A : A study on compounds derived from brominated anilines demonstrated significant cytotoxic effects against various cancer cell lines, correlating structural modifications with enhanced biological activity .
  • Case Study B : Another investigation focused on the synthesis and evaluation of novel derivatives showed that modifications to the aniline structure can lead to improved VEGFR-2 inhibition and reduced toxicity towards non-cancerous cells .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(3-isopropylphenoxy)aniline, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3-isopropylphenol with a brominated aniline derivative. A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing the phenoxy group . Alternatively, nucleophilic aromatic substitution (SNAr) can be used under basic conditions (e.g., K₂CO₃ in DMF at 110°C) to attach the 3-isopropylphenoxy moiety . Yield optimization requires precise stoichiometry, inert atmospheres (N₂), and purification via silica gel chromatography .

Q. How can researchers confirm the structural integrity of 5-Bromo-2-(3-isopropylphenoxy)aniline post-synthesis?

Structural validation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons, isopropyl group splitting).
  • LCMS : To verify molecular weight (e.g., [M+H]+ peak) and purity (>95% by HPLC) .
  • Elemental analysis : To validate bromine content and stoichiometry .

Q. What purification techniques are most effective for isolating 5-Bromo-2-(3-isopropylphenoxy)aniline from reaction byproducts?

  • Column chromatography : Use silica gel with ethyl acetate/petroleum ether gradients to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures improve crystalline purity .
  • TLC monitoring : Rf values help track the target compound during synthesis .

Advanced Research Questions

Q. How do electronic effects of the 3-isopropylphenoxy and bromine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine activates the aniline ring for electrophilic substitution, while the 3-isopropylphenoxy group provides steric bulk, directing reactions to the para position. Computational studies (DFT) suggest the trifluoromethyl or nitro groups in analogous compounds enhance electrophilicity . Experimental data show that Pd-catalyzed couplings require careful ligand selection (e.g., triphenylphosphine) to mitigate steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of 5-Bromo-2-(3-isopropylphenoxy)aniline?

Discrepancies often arise from:

  • Solubility variations : The isopropyl group improves lipid solubility but may reduce aqueous bioavailability. Use logP calculations and DMSO solubility assays to standardize testing conditions .
  • Metabolic stability : Cytochrome P450 assays (e.g., human liver microsomes) can clarify differences in half-life across studies .
  • Target selectivity : Profile kinase or receptor binding using competitive inhibition assays (e.g., SPR or ITC) .

Q. How can researchers design experiments to elucidate the mechanism of action of 5-Bromo-2-(3-isopropylphenoxy)aniline in enzyme inhibition?

  • Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., WDR5) to identify binding motifs .
  • Mutagenesis assays : Modify key amino acids in the enzyme active site to assess interaction specificity .

Methodological Considerations

Q. What analytical techniques are critical for assessing the stability of 5-Bromo-2-(3-isopropylphenoxy)aniline under physiological conditions?

  • HPLC-MS stability assays : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, monitoring degradation over 24 hours .
  • Thermogravimetric analysis (TGA) : Determine thermal stability for storage recommendations .

Q. How can computational modeling guide the optimization of 5-Bromo-2-(3-isopropylphenoxy)aniline for material science applications?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) for conductivity or photoluminescence potential .
  • Molecular dynamics (MD) : Simulate interactions with polymers or metal surfaces to design functional materials .

Data Interpretation and Validation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Batch-to-batch NMR alignment : Use deuterated solvents and internal standards (e.g., TMS) for consistency .
  • Impurity profiling : Employ high-resolution MS to identify trace byproducts (e.g., dehalogenated derivatives) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

  • Non-linear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare multiple compound derivatives for significant differences in potency .

Emerging Research Directions

Q. What novel applications exist for 5-Bromo-2-(3-isopropylphenoxy)aniline in targeted protein degradation?

The compound’s aryl bromide moiety enables conjugation to E3 ligase ligands (e.g., PROTACs). Recent studies highlight its use in synthesizing heterobifunctional degraders for oncology targets .

Q. How can the compound’s fluorinated analogs improve pharmacokinetic profiles?

Replacing bromine with trifluoromethyl groups (as in ) enhances metabolic stability and blood-brain barrier penetration. Synthetic routes for such analogs require selective fluorination under radical initiators (e.g., AIBN) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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